

Technical Guide: Solubility Profile of 2-Amino-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-4-(methoxycarbonyl)benzoic acid
Cat. No.:	B105353

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **2-Amino-4-(methoxycarbonyl)benzoic acid**. Due to the limited availability of direct quantitative data for this specific molecule, this guide combines qualitative information with quantitative data from structurally analogous compounds to offer a robust profile. It includes detailed experimental protocols for solubility determination and visual diagrams of key workflows relevant to its synthesis and analysis.

Introduction to 2-Amino-4-(methoxycarbonyl)benzoic Acid

2-Amino-4-(methoxycarbonyl)benzoic acid, with the molecular formula $C_9H_9NO_4$, is an organic compound that belongs to the class of aminobenzoic acid derivatives.^[1] Its structure, featuring an amino group, a carboxylic acid group, and a methoxycarbonyl group attached to a benzene ring, imparts a degree of polarity and the capacity for hydrogen bonding. These characteristics are key determinants of its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential role in pharmaceutical contexts.

Solubility Profile

Direct quantitative solubility data for **2-Amino-4-(methoxycarbonyl)benzoic acid** is not readily available in published literature. However, based on its chemical structure, a qualitative assessment can be made. The presence of polar functional groups (amino and carboxylic acid) suggests moderate solubility in polar solvents.

For a more practical understanding, the following table presents quantitative solubility data for a closely related and structurally similar compound, 4-Aminobenzoic acid (p-Aminobenzoic acid, PABA). This data serves as a valuable proxy for estimating the solubility behavior of **2-Amino-4-(methoxycarbonyl)benzoic acid**.

Table 1: Quantitative Solubility of Structurally Similar Compound: 4-Aminobenzoic Acid

Solvent	Temperature (°C)	Solubility (mg/L)	Reference
Water	25	5,390	[2]
Water	30	6,110	[2][3]
Boiling Water	100	1 g in 90 mL	[2]
Ethanol	-	1 g in 8 mL	[2]
Ether	-	1 g in 60 mL	[2]
Ethyl Acetate	-	Soluble	[2]
Glacial Acetic Acid	-	Soluble	[2]
Benzene	-	Slightly Soluble	[2]
Petroleum Ether	-	Practically Insoluble	[2]

Factors Influencing Solubility:

- pH: The solubility of aminobenzoic acids is highly dependent on pH.[4][5] In acidic solutions, the amino group is protonated, and in alkaline solutions, the carboxylic acid group is deprotonated, both of which generally increase aqueous solubility.[6]
- Temperature: For most solid solutes, solubility in liquid solvents increases with temperature. [5]

- Solvent Polarity: Polar solvents are expected to be more effective at solvating this polar molecule.

Experimental Protocols

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is highly recommended for obtaining accurate data for **2-Amino-4-(methoxycarbonyl)benzoic acid**.^{[7][8]}

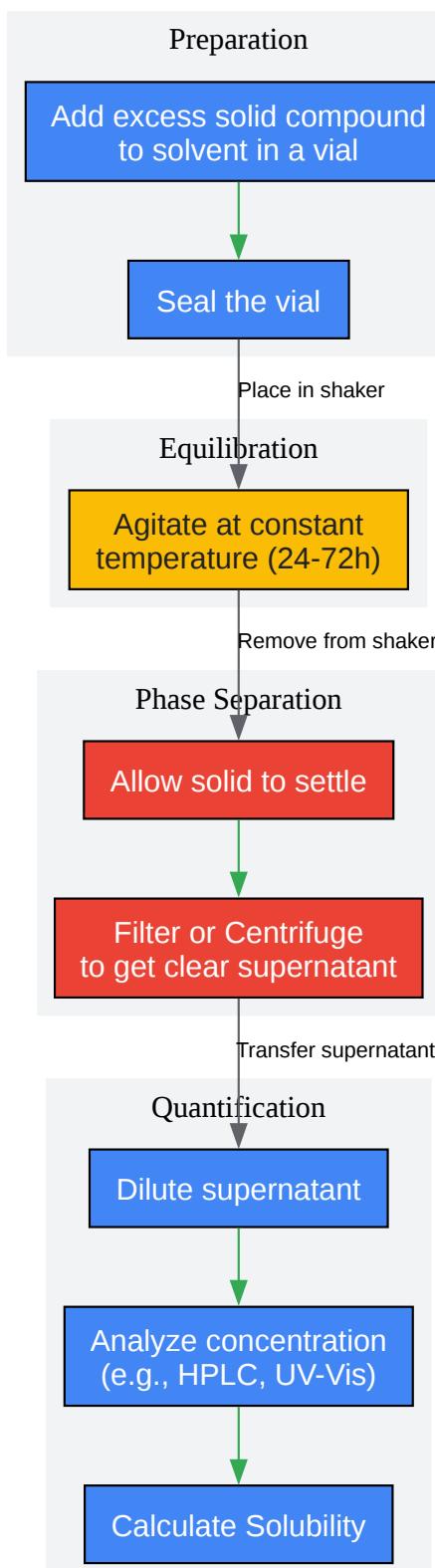
Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method

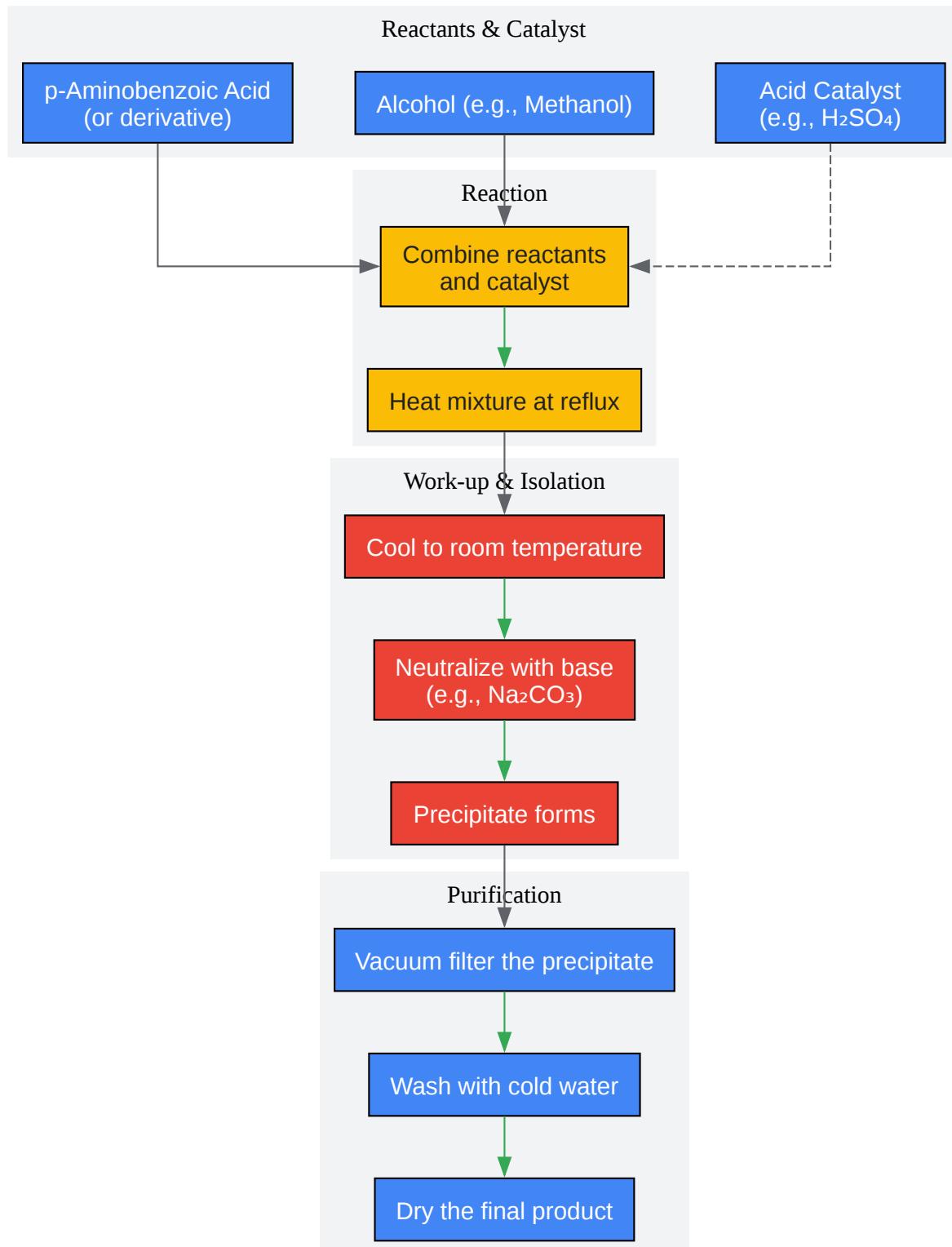
Objective: To determine the equilibrium solubility of **2-Amino-4-(methoxycarbonyl)benzoic acid** in a specific solvent at a controlled temperature.

Materials:

- **2-Amino-4-(methoxycarbonyl)benzoic acid** (solid)
- Solvent of interest (e.g., water, ethanol, phosphate buffer)
- Glass vials or flasks with screw caps
- Orbital shaker or thermomixer with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical balance
- Calibrated pH meter (for aqueous solutions)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:


- Preparation: Add an excess amount of solid **2-Amino-4-(methoxycarbonyl)benzoic acid** to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure


that a saturated solution is achieved at equilibrium.[7]

- Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[9] The agitation time should be determined experimentally to find the point at which the concentration of the dissolved compound no longer changes.[10]
- Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle.[10] Then, carefully separate the saturated solution from the undissolved solid. This can be achieved by either:
 - Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.
 - Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., a 0.45 µm PTFE or PVDF filter) to remove any undissolved particles. Adsorption of the compound to the filter should be checked and accounted for.[4]
- Quantification:
 - Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
 - Analyze the concentration of **2-Amino-4-(methoxycarbonyl)benzoic acid** in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]
 - A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[9]
- Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.
- Verification (for aqueous solutions): Measure the pH of the saturated solution at the end of the experiment, as it is a critical parameter for ionizable compounds.[7]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes relevant to the study of **2-Amino-4-(methoxycarbonyl)benzoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-(methoxycarbonyl)benzoic acid | C9H9NO4 | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. pharmatutor.org [pharmatutor.org]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 2-Amino-4-(methoxycarbonyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105353#2-amino-4-methoxycarbonyl-benzoic-acid-solubility-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com